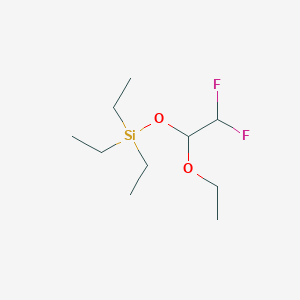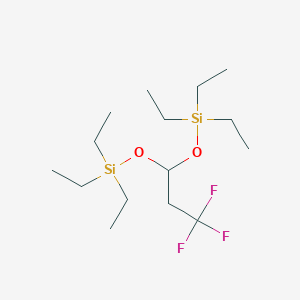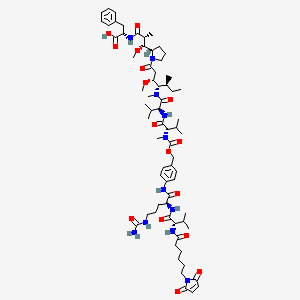
MC-Val-Cit-PAB-MMAF
Descripción general
Descripción
MC-Val-Cit-PAB-MMAF is a compound used in the development of antibody-drug conjugates (ADCs)This compound is designed to target and kill cancer cells by delivering the cytotoxic agent MMAF directly to the tumor site, minimizing damage to healthy cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-MMAF involves several steps:
Synthesis of the Peptide Linker (MC-Val-Cit-PAB): The peptide linker is synthesized using standard solid-phase peptide synthesis techniques. The sequence includes a valine-citrulline dipeptide and a p-aminobenzylcarbamate (PAB) group.
Conjugation of MMAF: The peptide linker is then conjugated to MMAF through a maleimide-thiol reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Automated peptide synthesizers are used to produce the peptide linker in large quantities.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Conjugation and Formulation: The purified peptide linker is conjugated to MMAF, and the final product is formulated for use in ADCs.
Análisis De Reacciones Químicas
MC-Val-Cit-PAB-MMAF undergoes several types of chemical reactions:
Cleavage by Cathepsins: The peptide linker is cleaved by cathepsins, a type of protease found in lysosomes. This releases MMAF inside the target cells.
Hydrolysis: The PAB group undergoes hydrolysis, which is essential for the release of MMAF.
Thiol-Maleimide Reaction: The conjugation of MMAF to the peptide linker involves a thiol-maleimide reaction.
Common reagents and conditions used in these reactions include:
Cathepsins: Enzymes that cleave the peptide linker.
Mild Acidic Conditions: Used for the hydrolysis of the PAB group.
Mild Basic Conditions: Used for the thiol-maleimide reaction.
Aplicaciones Científicas De Investigación
MC-Val-Cit-PAB-MMAF has several scientific research applications:
Cancer Research: It is used in the development of ADCs for targeted cancer therapy. The compound allows for the selective delivery of the cytotoxic agent MMAF to cancer cells, reducing systemic toxicity.
Drug Development: Researchers use this compound to study the efficacy and safety of new ADCs.
Biological Studies: The compound is used to investigate the mechanisms of action of ADCs and the role of peptide linkers in drug delivery.
Mecanismo De Acción
MC-Val-Cit-PAB-MMAF exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization and Cleavage: The ADC is internalized by the cancer cell, and the peptide linker is cleaved by cathepsins in the lysosome.
Release of MMAF: The cleavage of the linker releases MMAF, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis (cell death) of the cancer cell.
Comparación Con Compuestos Similares
MC-Val-Cit-PAB-MMAF is compared with other similar compounds such as:
MC-Val-Cit-PAB-MMAE: Similar to this compound but uses monomethyl auristatin E (MMAE) instead of MMAF. Both compounds are used in ADCs, but MMAF is less permeable to cell membranes, reducing off-target effects.
Val-Cit-PAB-MMAF: Another variant with a similar structure but different linker chemistry.
This compound is unique due to its specific peptide linker and the use of MMAF, which provides a balance between efficacy and safety in targeted cancer therapy.
Propiedades
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59-,60+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDITVJHHJUTHBB-DNIGJBFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H103N11O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1330.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


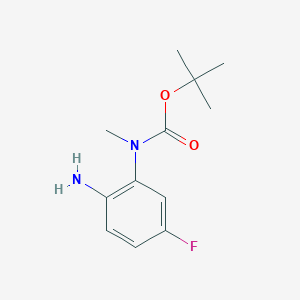
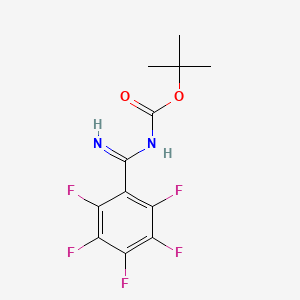
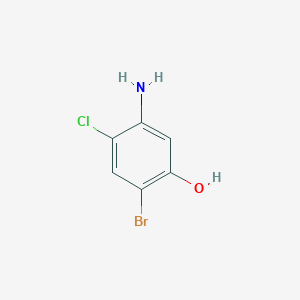
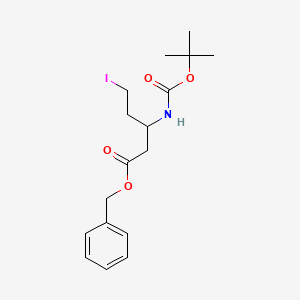
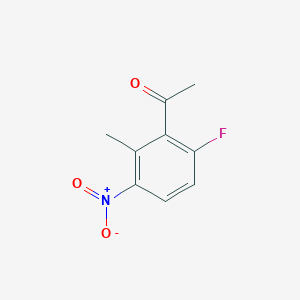
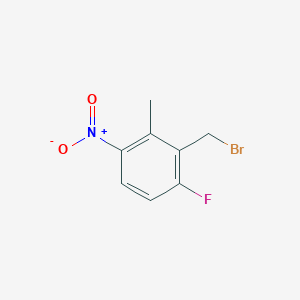
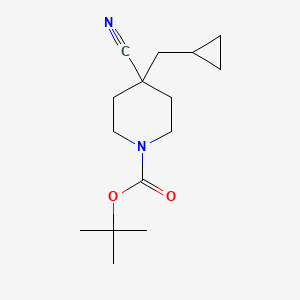
![(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064943.png)
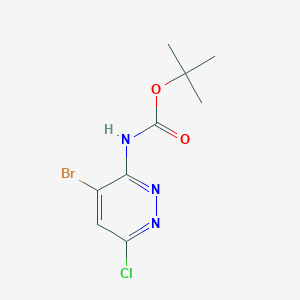
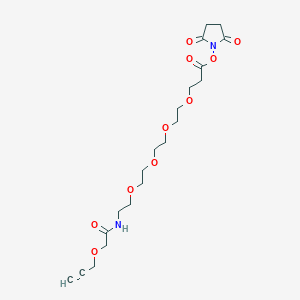
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B8064968.png)
![6-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8064982.png)
